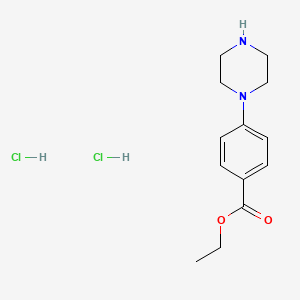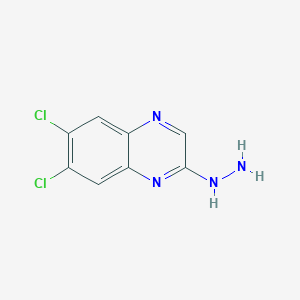![molecular formula C19H30N2O3 B8432219 (3R,4S)-1-Boc-3-(hydroxymethyl)-4-[[(S)-1-phenylethyl]amino]piperidine](/img/structure/B8432219.png)
(3R,4S)-1-Boc-3-(hydroxymethyl)-4-[[(S)-1-phenylethyl]amino]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol is a complex organic compound that features a piperidine ring substituted with a Boc-protected amino group and a phenylethyl group
Métodos De Preparación
The synthesis of 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol typically involves multiple steps, starting from commercially available precursors One common method involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediateThe final step involves the reduction of the intermediate to yield the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with its target. The phenylethyl group provides additional binding affinity and specificity .
Comparación Con Compuestos Similares
1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-methanol can be compared with other similar compounds, such as:
1-Boc-4-aminopiperidine: This compound lacks the phenylethyl group, making it less specific in its interactions.
1-Boc-4-anilinopiperidine:
1-Boc-4-(4-fluorophenylamino)piperidine: The presence of a fluorine atom in this compound can significantly change its reactivity and biological activity.
Each of these compounds has unique properties and applications, highlighting the importance of structural modifications in determining the behavior and utility of piperidine derivatives.
Propiedades
Fórmula molecular |
C19H30N2O3 |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
tert-butyl 3-(hydroxymethyl)-4-(1-phenylethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O3/c1-14(15-8-6-5-7-9-15)20-17-10-11-21(12-16(17)13-22)18(23)24-19(2,3)4/h5-9,14,16-17,20,22H,10-13H2,1-4H3 |
Clave InChI |
SZXNYMLUTIAJKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC2CCN(CC2CO)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionaldehyde](/img/structure/B8432140.png)
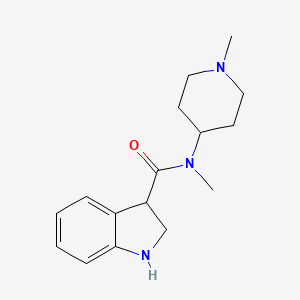
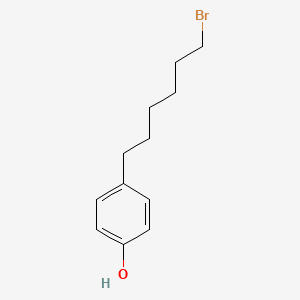
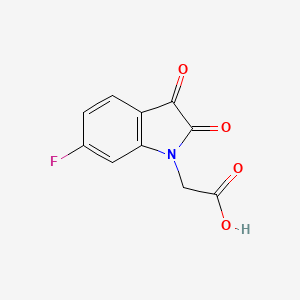
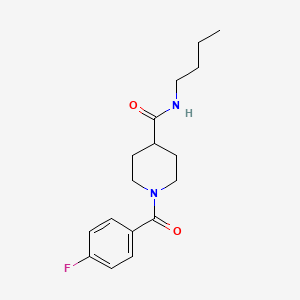
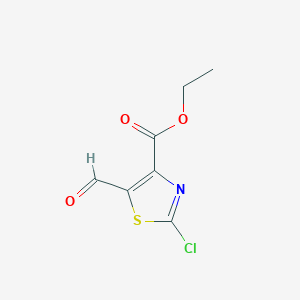
![4-[3-[Methyl(propan-2-yl)amino]propoxy]benzoic acid](/img/structure/B8432172.png)
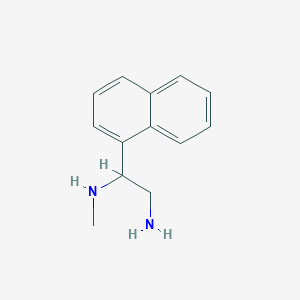
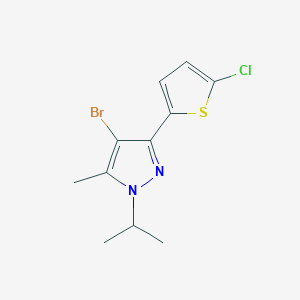
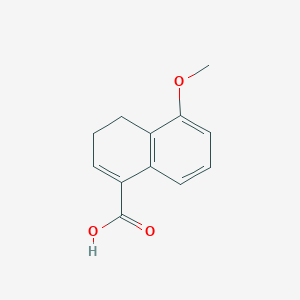
![2-[3-(4-Hydroxyphenyl)acryloylamino]-3-phenyl propionic acid methyl ester](/img/structure/B8432205.png)
![(S)-3-Chloro-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)-N-methylpropan-1-amine](/img/structure/B8432213.png)
